chemical structure and properties of 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione
chemical structure and properties of 3-(allyloxy)tetrahydro-1H-1lambda6-thiophene-1,1-dione
Technical Whitepaper: Molecular Architecture, Synthesis, and Applications of 3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione
Executive Summary & Molecular Architecture
3-(Allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione, commonly referred to as 3-allyloxysulfolane , is a bifunctional organic intermediate characterized by a highly polar, chemically robust sulfolane (tetrahydrothiophene-1,1-dione) core and a reactive allyl ether moiety. This unique structural duality makes it an exceptional candidate for advanced material synthesis, polymer functionalization, and specialized pharmaceutical formulations.
The sulfonyl group ( −SO2− ) imparts a strong dipole moment and high dielectric constant, rendering the molecule an excellent aprotic solvent with high solvency power[1]. Simultaneously, the terminal alkene of the allyloxy group provides a reactive handle for downstream modifications, such as epoxidation, polymerization, or hydrosilylation[2].
Quantitative Physicochemical Profile
To facilitate rapid assessment for process chemistry and material science applications, the core physicochemical properties of 3-allyloxysulfolane are summarized below[3]:
| Property | Value |
| Chemical Name | 3-(allyloxy)tetrahydro-1H-1λ⁶-thiophene-1,1-dione |
| Common Synonyms | 3-allyloxysulfolane; 3-(prop-2-en-1-yloxy)sulfolane |
| CAS Registry Number | 35309-86-5 |
| Molecular Formula | C₇H₁₂O₃S |
| Molecular Weight | 176.23 g/mol |
| Topological Polar Surface Area (TPSA) | 51.8 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (2 on sulfone, 1 on ether) |
Mechanistic Causality in Synthetic Pathways
The most industrially and academically relevant route to synthesize 3-allyloxysulfolane relies on a base-catalyzed oxa-Michael addition. The fundamental methodology for substituting sulfolanes was established in early literature by B. Loev (1961)[4].
The Causality of the Mechanism: 3-sulfolene, the starting material, contains an isolated double bond that is completely unreactive toward weak nucleophiles like allyl alcohol. However, the introduction of a base catalyst (e.g., NaOH or KOH) deprotonates the relatively acidic α-protons adjacent to the strongly electron-withdrawing sulfonyl group. This deprotonation forces the double bond to migrate, yielding 2-sulfolene .
Unlike its precursor, 2-sulfolene is an α,β-unsaturated sulfone—a potent electrophile. The β-carbon becomes highly electron-deficient, perfectly priming it for a conjugate addition (oxa-Michael addition) by the oxygen atom of the allyl alcohol, ultimately yielding the target 3-allyloxysulfolane.
Mechanistic pathway from 3-sulfolene to 3-allyloxysulfolane and downstream polysiloxanes.
Standard Operating Procedure (SOP): Base-Catalyzed Synthesis
To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system for the synthesis of 3-allyloxysulfolane[1].
Reagents Required:
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3-Sulfolene (1.0 eq, precursor)
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Allyl alcohol (Excess, ~5.0 eq, acts as both nucleophile and solvent)
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Sodium Hydroxide (10% w/w aqueous solution, catalytic, ~0.05 eq)
Step-by-Step Methodology:
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Reaction Assembly: Charge a pressure-resistant reaction bottle with 11.8 g (0.1 mol) of 3-sulfolene and 29.0 g (0.5 mol) of allyl alcohol.
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Causality: 3-sulfolene is solid at room temperature. Using an excess of liquid allyl alcohol not only acts as the reaction medium but also drives the reversible oxa-Michael equilibrium toward the product via Le Chatelier's principle.
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Catalyst Introduction: Add 5 drops of 10% aqueous NaOH to the mixture.
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Causality: The base is strictly catalytic. It initiates the critical isomerization of 3-sulfolene to 2-sulfolene. Without this step, the nucleophilic attack cannot occur.
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Thermal Activation: Seal the pressure bottle and heat the mixture to 50 °C for 48 hours.
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Causality: The oxa-Michael addition of a weak nucleophile (alcohol) to a vinyl sulfone is kinetically slow. Elevated temperature and extended reaction times are required to overcome the activation energy barrier.
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Quenching and Workup: Cool the vessel to room temperature. Neutralize the catalyst with a few drops of dilute HCl, then concentrate the mixture in vacuo to remove the unreacted allyl alcohol.
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Causality: Neutralization prior to concentration is critical. If the base remains during solvent removal, it can catalyze the retro-Michael reaction, degrading the product back into 2-sulfolene and allyl alcohol.
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Purification & Analytical Validation: Dissolve the resulting crude oil in benzene or toluene, treat with activated charcoal to remove colored impurities, filter, and concentrate.
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Self-Validating Step: Analyze the final oil via ¹H-NMR. The successful conversion is validated by the complete disappearance of the vinylic protons of 3-sulfolene (δ ~5.9 ppm) and the appearance of the allyl ether multiplets (δ 5.1–6.0 ppm) alongside the desymmetrized sulfolane ring protons.
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Downstream Functionalization & Application Landscape
1. Advanced Polysiloxane Elastomers The terminal alkene of 3-allyloxysulfolane is highly susceptible to hydrosilylation. By reacting 3-allyloxysulfolane with cyclic polysiloxanes (e.g., heptamethylcyclotetrasiloxane) in the presence of a platinum catalyst, researchers can synthesize sulfolanyloxyalkyl cyclic polysiloxanes[2].
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Application Impact: Grafting the highly polar sulfolane ring onto a flexible siloxane backbone creates specialized polymers with unique dielectric properties, making them ideal for high-performance stationary phases in chromatography or advanced solid-state battery electrolytes.
2. Pharmaceutical Formulations Historically, substituted sulfolanes have been patented as non-toxic, inert, water-soluble solvents with extraordinary solvency power. 3-allyloxysulfolane has been utilized to dissolve notoriously insoluble medicinal agents (e.g., rescinnamine, chloramphenicol, and diphenylhydantoin) to create stable liquid pharmaceutical compositions[1].
3. Agricultural Pathogen Control Derivatives of sulfolanes, including those synthesized from 3-allyloxysulfolane, have been explored as non-phytotoxic carriers and active agents for the control of plant pathogens. The sulfolane core is exceptionally well-tolerated by mammalian biological systems (showing no toxicity in rats at doses of 300 mg/kg P.O.), making it a safer alternative scaffold for agricultural bactericides and fungicides[4].
References
- ChemicalBook. "35309-86-5(3-(ALLYLOXY)TETRAHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE)".
- Google Patents. "US3098793A - Sulfolane pharmaceutical compositions".
- Google Patents. "US4049676A - Sulfolanyloxyalkyl cyclic polysiloxanes".
- Google Patents. "US3361625A - Method and compositions for the control of plant pathogens with mercurial sulfolanes" (Citing Loev, B., Journal of Organic Chemistry, 26, 1961).
Sources
- 1. US3098793A - Sulfolane pharmaceutical compositions - Google Patents [patents.google.com]
- 2. US4049676A - Sulfolanyloxyalkyl cyclic polysiloxanes - Google Patents [patents.google.com]
- 3. 35309-86-5 CAS|3-(烯丙氧基)四氢噻吩1,1-二氧化物|生产厂家|价格信息 [m.chemicalbook.com]
- 4. US3361625A - Method and compositions for the control of plant pathogens with mercurial sulfolanes - Google Patents [patents.google.com]
